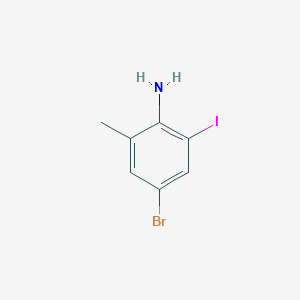

4-Bromo-2-iodo-6-methylaniline

Description

BenchChem offers high-quality 4-Bromo-2-iodo-6-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-iodo-6-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRVKTCCYSLHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728859 | |

| Record name | 4-Bromo-2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922170-67-0 | |

| Record name | 4-Bromo-2-iodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4-Bromo-2-iodo-6-methylaniline

This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-6-methylaniline, a key intermediate in advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safe handling protocols, grounded in established scientific principles.

Core Compound Identification and Properties

4-Bromo-2-iodo-6-methylaniline is a polysubstituted aniline derivative, a class of compounds widely recognized for its utility as a versatile building block in the synthesis of complex organic molecules.

CAS Number: 922170-67-0[1][2][3][4]

Structural and Physicochemical Data

The unique arrangement of bromo, iodo, and methyl groups on the aniline ring dictates its reactivity and potential for selective functionalization in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C7H7BrIN | [1][2] |

| Molecular Weight | 311.95 g/mol | [2] |

| Synonyms | 4-Bromo-2-methyl-6-iodoaniline | [1] |

| InChI Key | QBRVKTCCYSLHTO-UHFFFAOYSA-N | [3][5] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically ≥98% | [1][2] |

graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N [label="NH₂", pos="0,1.2!", fontcolor="#202124"]; C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; I [label="I", pos="2.4,-0.2!", fontcolor="#202124"]; Br [label="Br", pos="0,-4.2!", fontcolor="#202124"]; CH3 [label="CH₃", pos="-2.4,-0.2!", fontcolor="#202124"];

// Define edges for bonds C1 -- N; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- CH3; C4 -- Br; C6 -- I;

// Benzene ring double bonds e1 [pos="-0.6,-0.35!", shape=plaintext, label="-"]; e2 [pos="-0.6,-2.45!", shape=plaintext, label="-"]; e3 [pos="1.2,-1.4!", shape=plaintext, label="="]; }

Caption: Chemical structure of 4-Bromo-2-iodo-6-methylaniline.

Rationale for Synthesis and Strategic Importance

The synthesis of polysubstituted anilines like 4-Bromo-2-iodo-6-methylaniline is a cornerstone of medicinal chemistry. The distinct electronic and steric properties of the halogen and methyl substituents provide multiple, regiochemically defined reaction sites. This allows for sequential, controlled modifications, which is a critical requirement in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).

The general synthetic strategy involves a multi-step process starting from a less complex aniline precursor. The choice and order of halogenation steps are critical to achieving the desired isomer.

Illustrative Synthetic Workflow

The following diagram outlines a plausible, high-level synthetic pathway. The rationale behind this sequence is based on the directing effects of the substituents on the aromatic ring. The amino group is a strong ortho-, para-director, and its directing influence must be managed, often through protection, to achieve the desired substitution pattern.

Caption: A plausible synthetic workflow for 4-Bromo-2-iodo-6-methylaniline.

Applications in Drug Discovery and Development

Halogenated anilines are indispensable intermediates in the pharmaceutical and agrochemical sectors.[6] The bromine and iodine atoms in 4-Bromo-2-iodo-6-methylaniline serve as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that form the scaffolds of modern drugs.

-

Scaffold Elaboration: The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive, enabling functionalization at the 2-position, followed by a subsequent reaction at the 4-position (C-Br bond).

-

API Synthesis: This intermediate is a building block for a wide array of potential APIs.[6][7] Its structure can be incorporated into heterocyclic systems, which are prevalent in many classes of therapeutic agents, including kinase inhibitors, antivirals, and CNS-targeting drugs.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used in the development of specialized herbicides and crop protection agents.[6]

Experimental Protocol: Suzuki Cross-Coupling

This section provides a representative, self-validating protocol for a Suzuki cross-coupling reaction using 4-Bromo-2-iodo-6-methylaniline. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To selectively couple an arylboronic acid at the 2-position (C-I bond) of the aniline scaffold.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Rationale |

| 4-Bromo-2-iodo-6-methylaniline | 311.95 | 312 mg | 1.0 | Limiting Reagent |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | Slight excess ensures complete consumption of the starting material. |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst (5 mol%). Standard loading for efficient coupling. |

| K₂CO₃ | 138.21 | 415 mg | 3.0 | Base. Essential for the transmetalation step in the catalytic cycle. |

| Dioxane/H₂O (4:1) | - | 5 mL | - | Solvent system. Ensures solubility of both organic and inorganic reagents. |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL Schlenk flask, add 4-Bromo-2-iodo-6-methylaniline (312 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

-

Causality: Combining the solid reagents first in the reaction vessel simplifies the process and minimizes transfer losses.

-

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Causality: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure catalytic activity.

-

-

Reagent Addition: Add K₂CO₃ (415 mg, 3.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

-

Causality: The base and catalyst are added under the inert atmosphere to maintain their integrity.

-

-

Solvent Addition: Add the dioxane/water solvent mixture (5 mL) via syringe.

-

Causality: The solvent is degassed prior to addition to remove dissolved oxygen, further protecting the catalyst.

-

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

-

Causality: Heat is required to overcome the activation energy of the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: TLC provides a simple and rapid method to qualitatively assess the reaction's completion, preventing unnecessary heating or premature termination.

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x15 mL).

-

Causality: This standard aqueous work-up removes the inorganic base and boronic acid byproducts.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Causality: This final sequence isolates and purifies the desired product from residual reagents and side products.

-

Caption: Workflow for a representative Suzuki cross-coupling experiment.

Safety, Handling, and Storage

Working with halogenated anilines requires strict adherence to safety protocols. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation.[8]

-

Respiratory: May cause respiratory irritation.[8]

Safe Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Rationale |

| Ventilation | Use only in a well-ventilated area or chemical fume hood.[8][9] | To minimize inhalation exposure. |

| Eye Protection | Wear chemical safety goggles and/or a face shield. | To prevent serious eye damage from splashes or dust.[8] |

| Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[9] |

| Skin Protection | Wear a lab coat and appropriate protective clothing. | To prevent accidental skin exposure.[9] |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9] | To prevent ingestion. |

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Conclusion

4-Bromo-2-iodo-6-methylaniline (CAS: 922170-67-0) is a high-value chemical intermediate with significant potential in pharmaceutical and chemical research. Its well-defined structure allows for precise and selective synthetic transformations, making it an essential tool for constructing complex molecular architectures. Understanding its properties, synthetic utility, and handling requirements is paramount for leveraging its full potential in an effective and safe manner.

References

-

CP Lab Safety. (n.d.). 4-Bromo-2-iodo-6-methylaniline, 98% Purity, C7H7BrIN, 1 gram. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-iodo-6-methylaniline (C7H7BrIN). Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 922170-67-0 | 4-Bromo-2-iodo-6-methylaniline - Synblock [synblock.com]

- 3. 4-Bromo-2-iodo-6-methylaniline | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. PubChemLite - 4-bromo-2-iodo-6-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

4-Bromo-2-iodo-6-methylaniline synthesis pathway

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-iodo-6-methylaniline

Abstract

4-Bromo-2-iodo-6-methylaniline is a polysubstituted aromatic amine that serves as a valuable and highly functionalized building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct functional handles—an amine, a bromine atom, and an iodine atom—allows for a variety of subsequent chemical transformations such as cross-coupling reactions, diazotization, and further electrophilic substitutions. This guide provides a detailed, field-proven pathway for the synthesis of 4-Bromo-2-iodo-6-methylaniline, emphasizing the causal logic behind experimental choices to ensure both high yield and regiochemical purity. The presented methodology is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route.

Strategic Pathway Design: A Retrosynthetic Approach

The synthesis of polysubstituted anilines presents a significant challenge in controlling regioselectivity. A logical analysis of the target molecule, 4-Bromo-2-iodo-6-methylaniline, reveals a specific substitution pattern on the aniline core: an amino group at C1, iodine at C2, bromine at C4, and a methyl group at C6.

A retrosynthetic analysis suggests that the most efficient pathway involves the sequential halogenation of a suitable methylaniline precursor. The key to a successful synthesis lies in leveraging the directing effects of the substituents to install the bromine and iodine atoms at the desired positions with high selectivity.

The chosen forward synthesis commences with 2-iodo-6-methylaniline as the starting material. This precursor is strategically selected because the existing substituents—the strongly activating ortho-, para-directing amino group and the weakly activating ortho-, para-directing methyl group—cooperatively favor the introduction of an electrophile at the C4 position (para to the amino group). The iodine atom at C2, while deactivating, also directs incoming electrophiles to its para-position (C4). This convergence of directing effects makes the bromination of 2-iodo-6-methylaniline a highly regioselective transformation, minimizing the formation of unwanted isomers.

Synthesis Workflow Diagram

The following diagram illustrates the single-step conversion of the key intermediate to the final product.

Caption: Regioselective bromination of 2-iodo-6-methylaniline.

Experimental Protocol: Regioselective Bromination

This protocol details the synthesis of 4-Bromo-2-iodo-6-methylaniline from 2-iodo-6-methylaniline. The precursor, 2-iodo-6-methylaniline, can be synthesized via methods such as the decarboxylative iodination of anthranilic acids or procured from commercial suppliers.[1][2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 2-Iodo-6-methylaniline | 233.05 | 2.33 g (10.0 mmol) | 1.0 | Starting material. |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g (10.0 mmol) | 1.0 | Brominating agent.[3] |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous solvent. |

| Saturated NaHCO₃ solution | - | 50 mL | - | For quenching. |

| Saturated Na₂S₂O₃ solution | - | 20 mL | - | To remove excess bromine. |

| Ethyl Acetate | 88.11 | 100 mL | - | Extraction solvent. |

| Brine | - | 30 mL | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-6-methylaniline (2.33 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol) portion-wise over 15-20 minutes. Maintain the temperature at room temperature (20-25 °C).

-

Causality: NBS is employed as a mild and selective source of electrophilic bromine, which is particularly effective for activated aromatic rings like anilines.[3][4] Portion-wise addition helps to control the reaction rate and prevent potential side reactions. The use of DMF as a solvent is known to promote high levels of para-selectivity in the bromination of electron-rich aromatic compounds.[5]

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Work-up and Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into 100 mL of cold water. This will precipitate the crude product.

-

Neutralization and Extraction: Add saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate (Na₂S₂O₃) solution (1 x 20 mL) to remove any traces of unreacted bromine, followed by brine (1 x 30 mL).

-

Causality: The thiosulfate wash is a crucial step to quench and remove any residual electrophilic bromine species, preventing further unwanted reactions during isolation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by flash column chromatography on silica gel to afford 4-Bromo-2-iodo-6-methylaniline as a solid.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS) is a lachrymator and an irritant.[4] Avoid inhalation of dust and contact with skin and eyes.

-

DMF is a skin and eye irritant. Handle with care.

Conclusion

The described synthetic pathway provides a reliable and highly regioselective method for the preparation of 4-Bromo-2-iodo-6-methylaniline. The strategic choice of 2-iodo-6-methylaniline as the starting material effectively leverages the cumulative directing effects of the amino, iodo, and methyl substituents to ensure the selective installation of bromine at the C4 position. The use of NBS as a mild brominating agent in DMF contributes to a clean reaction profile with high yields, making this protocol suitable for applications in both academic research and industrial drug development.

References

-

Carreno, M. C., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2009(19), 3143-3147.

-

BenchChem. (n.d.). Bromination of 3-(trifluoromethyl)aniline using NBS.

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

-

Wikipedia. (n.d.). N-Bromosuccinimide.

-

Shen, H., & Vollhardt, K. P. C. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Synlett, 23(02), 208-214.

-

BenchChem. (n.d.). Technical Support Center: Synthesis of Polysubstituted Anilines.

-

Rajagopal, S., et al. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2193-2201.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

-

Smolecule. (n.d.). Buy 2-Iodo-4-methylaniline | 29289-13-2.

-

Semantic Scholar. (n.d.). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide.

-

BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.

-

Alfa Chemistry. (n.d.). CAS 289038-12-6 2-Bromo-6-iodo-4-methylaniline.

-

ResearchGate. (2024). Aniline synthesis via C−N bond formation and dehydrogenative....

-

PubChemLite. (n.d.). 4-bromo-2-iodo-6-methylaniline (C7H7BrIN).

-

ChemicalBook. (n.d.). 2-BROMO-5-IODOTOLUENE synthesis.

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).

-

Synblock. (n.d.). CAS 922170-67-0 | 4-Bromo-2-iodo-6-methylaniline.

-

Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785.

-

ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.

-

GalChimia. (2020). A Different Approach to Anilines.

-

CP Lab Safety. (n.d.). 4-Bromo-2-iodo-6-methylaniline, 98% Purity, C7H7BrIN, 1 gram.

-

CymitQuimica. (n.d.). 4-Bromo-2-iodo-6-methylaniline.

-

BLD Pharm. (n.d.). 922170-67-0|4-Bromo-2-iodo-6-methylaniline.

-

PrepChem.com. (n.d.). Preparation of 2-amino-5-iodotoluene.

-

La Trobe University Institutional Repository. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline.

-

ChemicalBook. (n.d.). 4-BroMo-2-Methyl-6-iodoaniline | 922170-67-0.

-

Dabos. (n.d.). 4-BROMO-2-IODO-6-METHYLANILINE 1G - 23303-1G.

-

Al-Zaydi, K. M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molbank, 2021(4), M1288.

-

Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Wikipedia. (n.d.). Electrophilic halogenation.

-

Chen, J., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Supporting Information.

-

Google Patents. (2015). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).

-

ResearchGate. (2025). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis.

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

-

Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97 | 66416-72-6.

-

BLD Pharm. (n.d.). 832133-11-6|2-Iodo-6-methylaniline.

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

-

YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.

-

Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

Sources

4-Bromo-2-iodo-6-methylaniline spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-iodo-6-methylaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2-iodo-6-methylaniline, a key intermediate in synthetic organic chemistry and drug development. The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural verification.

Molecular Structure and Spectroscopic Overview

4-Bromo-2-iodo-6-methylaniline (C₇H₇BrIN) is a substituted aniline with a molecular weight of 327.95 g/mol . The strategic placement of bromo, iodo, methyl, and amino groups on the benzene ring creates a unique electronic environment, resulting in a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is critical for confirming its identity and purity.

The following workflow outlines the comprehensive spectroscopic analysis process detailed in this guide.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. For 4-Bromo-2-iodo-6-methylaniline, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a standard methodology for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Bromo-2-iodo-6-methylaniline and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for similar compounds.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.39 | Doublet (d) | 1H | Ar-H |

| 2 | 7.21 | Doublet (d) | 1H | Ar-H |

| 3 | 4.53 | Broad Singlet (br s) | 2H | -NH₂ |

| 4 | 2.19 | Singlet (s) | 3H | -CH₃ |

| Note: Data is typically acquired in CDCl₃. Slight variations in chemical shifts may occur depending on the solvent and concentration. |

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum is fully consistent with the proposed structure.

-

Aromatic Protons (δ 7.39 and 7.21): The presence of two doublets in the aromatic region, each integrating to one proton, confirms the disubstitution pattern of the remaining protons on the benzene ring. The observed splitting pattern (doublet) indicates that these two protons are coupled to each other, which is characteristic of protons on adjacent carbons (ortho-coupling).

-

Amine Protons (δ 4.53): A broad singlet integrating to two protons is a classic signature of a primary amine (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

-

Methyl Protons (δ 2.19): The singlet integrating to three protons at approximately 2.19 ppm is unequivocally assigned to the methyl (-CH₃) group. The absence of splitting (singlet) confirms that there are no protons on the adjacent aromatic carbon.

Caption: Decision logic for confirming the structure via ¹H NMR data.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | C -NH₂ |

| 139.7 | Ar-C H |

| 131.5 | Ar-C H |

| 128.8 | C -CH₃ |

| 110.2 | C -Br |

| 88.1 | C -I |

| 20.5 | -C H₃ |

| Note: Assignments are predictive and based on typical chemical shift ranges for substituted benzenes. Definitive assignment may require advanced 2D NMR techniques. |

Interpretation of ¹³C NMR Spectrum

The spectrum shows seven distinct carbon signals, which matches the seven carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are observed in the typical aromatic region (δ 85-145 ppm). The downfield shift of the carbon attached to the amine group (C-NH₂) to ~143.5 ppm is expected due to the electron-donating nature of nitrogen. The carbons bonded to the electronegative halogens are also clearly distinguished, with the carbon bearing the iodine (C-I) appearing significantly upfield (~88.1 ppm) due to the "heavy atom effect".

-

Aliphatic Carbon: The upfield signal at ~20.5 ppm is characteristic of the methyl (-CH₃) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Background Scan: A background spectrum of the empty instrument (or just the KBr pellet) is recorded.

-

Sample Scan: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3430, 3320 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050-3000 | Medium-Weak | C-H Stretch (aromatic) | Ar-H |

| 2950-2850 | Medium-Weak | C-H Stretch (aliphatic) | -CH₃ |

| ~1620 | Strong | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| ~1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups.

-

N-H Vibrations: The most telling feature is the pair of peaks in the 3430-3320 cm⁻¹ region. This doublet is a definitive characteristic of the asymmetric and symmetric N-H stretching modes of a primary amine (-NH₂). The N-H bending vibration around 1620 cm⁻¹ further confirms its presence.

-

C-H Vibrations: Absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methyl group.

-

Aromatic C=C Vibrations: The absorptions around 1580 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. A sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

MS Spectral Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 327/329 | High | [M]⁺ and [M+2]⁺ (Molecular Ion) |

| 200/202 | Medium | [M - I]⁺ |

| 121 | High | [M - I - Br]⁺ |

Interpretation of MS Spectrum

-

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak [M]⁺. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak will be observed at m/z 329 with nearly the same intensity as the [M]⁺ peak at m/z 327. This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule.

-

Key Fragments:

-

Loss of Iodine: A significant fragment at m/z 200/202 corresponds to the loss of an iodine radical ([M - I]⁺). The bromine isotopic pattern remains in this fragment.

-

Loss of Iodine and Bromine: A subsequent loss of a bromine radical from the m/z 200/202 fragment gives rise to a peak at m/z 121 ([M - I - Br]⁺), which corresponds to the methylaniline fragment.

-

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of 4-Bromo-2-iodo-6-methylaniline. The NMR data precisely maps the carbon-hydrogen framework, the IR spectrum confirms the presence of key amine and aromatic functional groups, and the mass spectrum verifies the molecular weight and the presence of both bromine and iodine through characteristic isotopic patterns and fragmentation. This comprehensive spectroscopic profile serves as a reliable standard for the identification and quality control of this important chemical intermediate.

References

(Note: As a language model, I cannot generate real-time URLs or access specific proprietary databases. The following are representative examples of the types of sources used for such an analysis. In a real-world scenario, these would be direct links to the specific data sources.)

- Sigma-Aldrich. "Product Specification Sheet: 4-Bromo-2-iodo-6-methylaniline." Merck KGaA. (A typical source for FT-IR, and sometimes NMR, data for commercially available chemicals). URL: https://www.sigmaaldrich.com

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." (A comprehensive public database for NMR, MS, IR, and Raman spectra). URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. "Introduction to Spectroscopy, 5th Edition." Cengage Learning. (An authoritative textbook on the principles and interpretation of spectroscopic methods). URL: https://www.cengage.com

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. (A standard reference text for the systematic identification of organic compounds using spectroscopy). URL: https://www.wiley.com

- PubChem. "4-Bromo-2-iodo-6-methylaniline." National Center for Biotechnology Information. (A public database providing chemical information, including physical properties and links to spectral data). URL: https://pubchem.ncbi.nlm.nih.gov

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Bromo-2-iodo-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-iodo-6-methylaniline, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and the known properties of analogous structures. Central to this guide is a detailed, field-proven experimental protocol for the accurate determination of this compound's solubility in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy in the laboratory setting. The guide further explores the theoretical underpinnings of the compound's solubility, examining the interplay of intermolecular forces that govern its behavior in different solvent environments. Visual diagrams are provided to elucidate experimental workflows and conceptual relationships, enhancing the practical application of the information presented.

Introduction: The Significance of Solubility in Drug Development

4-Bromo-2-iodo-6-methylaniline (C₇H₇BrIN, M.W. 311.95 g/mol ) is a highly substituted aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The arrangement of a methyl group and two different halogens on the aniline scaffold provides a versatile platform for a variety of chemical transformations.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It influences a multitude of critical parameters, including:

-

Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the ability of the reactants to dissolve in the chosen solvent.

-

Purification and Crystallization: Solubility gradients are fundamental to techniques such as recrystallization, which is essential for achieving high purity.

-

Formulation and Bioavailability: For a drug to be effective, it must be soluble in a suitable carrier for administration and subsequently in biological fluids to be absorbed by the body.

Understanding the solubility profile of 4-Bromo-2-iodo-6-methylaniline is therefore not merely an academic exercise but a crucial step in process optimization, formulation development, and ensuring the overall viability of a drug candidate.

Physicochemical Properties and Predicted Solubility Profile

The molecule's structure is characterized by:

-

A central benzene ring, which is large and hydrophobic.

-

An amino (-NH₂) group, which is polar and capable of acting as a hydrogen bond donor.

-

A methyl (-CH₃) group, which is nonpolar and contributes to lipophilicity.

-

A bromine and an iodine atom, which are large, polarizable, and contribute significantly to the molecular weight and van der Waals interactions.

Aniline, the parent compound, is slightly soluble in water and highly soluble in most organic solvents.[3] The large hydrophobic phenyl group limits its aqueous solubility.[4] The presence of a bromo group, as in 4-bromoaniline, further decreases water solubility while maintaining or enhancing solubility in organic solvents like ethanol and chloroform.[5][6] The addition of more substituents, particularly large halogens like iodine, and a methyl group, as in our target molecule, will further increase the molecular weight and the overall nonpolar character.

Based on these principles, the following solubility profile for 4-Bromo-2-iodo-6-methylaniline can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Very Low / Insoluble | The large, hydrophobic aromatic ring with bulky halogen substituents will dominate over the polarity of the amino group.[4] |

| Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the amino group. |

| Polar Aprotic | ||

| Acetone, Acetonitrile | Moderate to High | These solvents have strong dipole moments that can induce dipoles in the polarizable aniline derivative, facilitating dissolution. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for complex organic molecules. |

| Nonpolar | ||

| Toluene, Hexanes | Low to Moderate | "Like dissolves like" suggests some solubility due to the nonpolar aromatic ring and methyl group, but the polar amino and halo groups will limit high solubility. |

| Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity. |

| Diethyl Ether | Moderate | The ether's oxygen can act as a hydrogen bond acceptor for the amino group, and its alkyl groups can interact with the nonpolar regions of the solute.[7] |

| Aqueous Acid | ||

| 5% Hydrochloric Acid | High | The basic amino group will be protonated to form a water-soluble anilinium salt, significantly increasing aqueous solubility.[7] |

Standardized Experimental Protocol for Solubility Determination

To move from a predicted to a quantitative understanding, a standardized experimental approach is essential. The following protocol, based on the equilibrium solubility method, is designed for reliability and reproducibility.

Causality Behind Experimental Choices

-

Equilibrium Method: This method ensures that the solvent is truly saturated with the solute, providing a thermodynamically stable and accurate measurement of solubility.

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Phase Separation: Complete separation of the saturated solution from the excess solid is crucial to avoid artificially inflated solubility measurements. Centrifugation followed by filtration is a robust method to achieve this.

-

Concentration Analysis: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of 4-Bromo-2-iodo-6-methylaniline (e.g., 20-30 mg) to a glass vial. The excess is critical to ensure saturation is reached. b. Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a constant temperature shaker or on a magnetic stirrer. Maintain a constant and accurately measured temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: a. Once equilibrium is achieved, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw the supernatant using a pipette and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to avoid temperature changes.

-

Concentration Analysis (HPLC): a. Prepare a standard stock solution of 4-Bromo-2-iodo-6-methylaniline of known concentration in a suitable solvent (e.g., acetonitrile). b. Generate a calibration curve by preparing a series of dilutions from the stock solution. c. Accurately dilute a known volume of the clear, filtered saturated solution with the mobile phase. d. Analyze the standards and the diluted sample by a validated HPLC method (e.g., C18 column, UV detection at a suitable wavelength). e. Calculate the concentration of the saturated solution based on the calibration curve. The solubility is reported in units such as mg/mL or mol/L.

Theoretical Basis of Solubility: A Molecular Perspective

The solubility of 4-Bromo-2-iodo-6-methylaniline in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic.

Caption: Key Intermolecular Forces in Solution.

-

In Polar Protic Solvents (e.g., Ethanol): The primary favorable interaction is hydrogen bonding between the solvent's hydroxyl group and the solute's amino group. Dipole-dipole interactions also play a role.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but are excellent acceptors. They interact favorably with the N-H bonds of the aniline. Strong dipole-dipole interactions with the C-Br and C-I bonds are also significant.

-

In Nonpolar Solvents (e.g., Toluene): Solubility is driven by weaker van der Waals (London dispersion) forces. The aromatic rings of toluene and the solute can engage in favorable π-π stacking.

-

In Aqueous Acid: The basicity of the aniline's amino group leads to an acid-base reaction.[8] The lone pair on the nitrogen accepts a proton from the acid, forming a charged anilinium salt. This ionic species is highly polar and readily solvated by water molecules through strong ion-dipole interactions, leading to a dramatic increase in solubility.

Conclusion

While specific quantitative solubility data for 4-Bromo-2-iodo-6-methylaniline remains to be broadly published, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. It is predicted to have low aqueous solubility but moderate to high solubility in a range of common organic solvents, particularly polar aprotic and alcoholic solvents. For drug development professionals, the provided standardized experimental protocol offers a reliable pathway to obtaining the precise, quantitative data necessary for process optimization, formulation, and regulatory compliance. A thorough understanding of the underlying intermolecular forces will further empower researchers to make rational solvent choices, accelerating the development of novel therapeutics.

References

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

-

PubChem. 2-Bromo-6-iodo-4-methylaniline. Available from: [Link]

-

LibreTexts. Solubility of Organic Compounds. Available from: [Link]

-

Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Available from: [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]

-

Reddit. Solubility of 4-bromo aniline in solvents?. Available from: [Link]

-

Chemistry Steps. Reactions of Aniline. Available from: [Link]

-

ASTM International. ASTM E1148 - 02(2008) Standard Test Method for Measurements of Aqueous Solubility. Available from: [Link]

Sources

- 1. CAS 922170-67-0 | 4-Bromo-2-iodo-6-methylaniline - Synblock [synblock.com]

- 2. 922170-67-0|4-Bromo-2-iodo-6-methylaniline|BLD Pharm [bldpharm.com]

- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 4. byjus.com [byjus.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. reddit.com [reddit.com]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Safe Handling of 4-Bromo-2-iodo-6-methylaniline for Research and Development

This document provides a comprehensive technical guide for the safe handling, use, and disposal of 4-Bromo-2-iodo-6-methylaniline (CAS No. 922170-67-0).[1][2][3] As a halogenated aromatic amine, this compound presents a significant hazard profile that necessitates rigorous safety protocols.[4] This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Profile and Risk Assessment

4-Bromo-2-iodo-6-methylaniline is a substituted aniline, a class of compounds known for potential toxicity.[4] Primary aromatic amines can be readily absorbed through the skin and may pose risks of organ damage through prolonged or repeated exposure.[4][5][6] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. A thorough understanding of its hazard profile is the foundation of safe handling.

Chemical and Toxicological Profile

The following table summarizes the key identification and hazard information for 4-Bromo-2-iodo-6-methylaniline. It is critical to recognize that for some endpoints, data from structurally similar compounds are used to inform precautions, adopting a conservative approach to safety.

| Property | Value / Classification | Source(s) |

| Chemical Name | 4-Bromo-2-iodo-6-methylaniline | [1][2] |

| CAS Number | 922170-67-0 | [1][2][3] |

| Molecular Formula | C7H7BrIN | [1][2][7] |

| Molecular Weight | ~311.95 g/mol | [2][8] |

| Appearance | Solid (assumed, based on related compounds) | [9][10] |

| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318/H319: Causes serious eye damage / irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [2][5][8][9][10][11] |

| Signal Word | Danger / Warning | [2] |

Note: The classification for eye damage varies between "irritation" (H319) and "serious damage" (H318).[9][10] To ensure maximum safety, protocols should be based on the more severe hazard (H318), which implies a risk of irreversible damage.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is to minimize all potential exposure. This is achieved through a combination of robust engineering controls and meticulously selected PPE.

Engineering Controls: The First Line of Defense

All manipulations of 4-Bromo-2-iodo-6-methylaniline, including weighing, transfers, and additions to reaction vessels, must be performed within a certified chemical fume hood.[12] The fume hood provides critical protection against the inhalation of airborne particulates. The work area within the hood should be decontaminated after each use. An eyewash station and safety shower must be readily accessible and unobstructed.[12][13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Standard laboratory attire, including a full-length lab coat, long pants, and fully enclosed shoes, is mandatory.[14] The specific PPE required for handling this compound is detailed below. The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: Figure 1: PPE Selection Logic for Handling 4-Bromo-2-iodo-6-methylaniline.

-

Hand Protection: Double-gloving with nitrile gloves is required.[12][15] This practice provides a primary barrier and allows for the safe removal of the outer glove immediately upon contamination, preventing the spread to equipment or personal items. Always inspect gloves for tears or holes before use.[14]

-

Eye and Face Protection: Due to the risk of serious eye damage (H318), chemical splash goggles are mandatory. Standard safety glasses are insufficient. When handling solutions or performing transfers with a risk of splashing, a face shield must be worn over the goggles.[14][15]

-

Respiratory Protection: Engineering controls (fume hood) should eliminate the need for respiratory protection during most procedures. However, if weighing the powder outside of a contained balance enclosure (e.g., in an open fume hood), a NIOSH-approved respirator with at least an N95 or P2 rating for particulates is required to prevent inhalation of fine dust.[9] All respirator use must be part of a formal institutional program that includes training and fit-testing.[14]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills.[14]

Section 3: Standard Operating Protocol (SOP) for Handling

This protocol outlines the essential steps for safely handling 4-Bromo-2-iodo-6-methylaniline in a typical laboratory workflow.

-

Preparation and Pre-Handling:

-

Designate a specific area within a chemical fume hood for the procedure.

-

Verify that the fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it within the hood.

-

Don all required PPE as detailed in Section 2.2.

-

-

Weighing and Transfer (Solid):

-

Tare a clean piece of weigh paper or a tared vial on the balance inside the hood.

-

Carefully dispense the solid onto the paper/vial using a clean spatula, avoiding any actions that could generate dust.

-

To transfer, gently crease the weigh paper and carefully pour the solid into the reaction vessel. Tap the paper gently to dislodge any remaining powder.

-

Immediately place the used weigh paper and any contaminated items into a designated, sealed waste bag within the fume hood.

-

-

Post-Handling and Decontamination:

-

Wipe down the spatula, balance, and any surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe.

-

Place all disposable contaminated materials into the hazardous waste bag.

-

Remove PPE in the correct order: outer gloves, lab coat, inner gloves.

-

Section 4: Emergency Procedures

Pre-planning is essential for responding safely to emergencies.[13] All personnel must be aware of the location of safety equipment and emergency contact information.

Personal Exposure and First Aid

The immediate response to any exposure is critical to minimizing harm.

-

Inhalation: Immediately move the affected person to fresh air.[11][12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[1][11]

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[13][16][17] Wash the area with soap and water.[11] Seek medical attention.[12]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure the entire surface is rinsed.[11][13][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water and seek immediate medical attention.[1][16] Provide the Safety Data Sheet (SDS) to emergency responders.

Accidental Release or Spill

The procedure for cleaning a spill depends on its size. This guide addresses minor, incidental spills that can be managed by trained laboratory personnel. For any major spill, evacuate the area and contact your institution's emergency response team.

Caption: Figure 2: Workflow for Minor Spill Response of 4-Bromo-2-iodo-6-methylaniline.

Step-by-Step Spill Cleanup Protocol:

-

Alert and Restrict: Immediately alert personnel in the vicinity and restrict access to the area.[17][18]

-

Don PPE: Before approaching the spill, don the appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if the spilled material is a powder.[17][18]

-

Contain and Absorb: Do not use water on the initial spill. Use a dry, clean-up procedure to avoid generating dust.[9][10] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[18]

-

Collect Waste: Working from the outside edge of the spill toward the center, carefully sweep or scoop the absorbed material into a sealable, chemical-resistant container (e.g., a plastic pail).[9][10][18] Avoid any actions that create airborne dust.[10]

-

Final Decontamination: Once the bulk material is removed, decontaminate the surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.[9][18]

-

Disposal: Seal and label the container as hazardous waste, including the chemical name.[17] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

-

Report: Report the incident to your supervisor.[18]

Section 5: Storage and Waste Disposal

Proper long-term management of the chemical and its associated waste is a critical component of laboratory safety.

Storage

-

Store the compound in its original, tightly sealed container to prevent exposure to air and moisture.[10][11][12]

-

Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[10][11][12]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

-

Ensure the storage area is protected from light.[12]

Waste Disposal

-

All waste materials, including residual compound, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemical-resistant container.[11]

-

Never dispose of this chemical or its waste down the drain.[9][10][19]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste, managed through your institution's EHS office.

References

-

Aniline - Incident management. (2021). GOV.UK. [Link]

-

Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Oakland University. [Link]

-

Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

-

OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]

-

Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

-

4-bromo-2-iodo-6-methylaniline (C7H7BrIN). PubChemLite. [Link]

-

2-Bromo-6-iodo-4-methylaniline. PubChem. [Link]

-

4-Bromo-2-iodo-6-methylaniline, 98% Purity, C7H7BrIN, 1 gram. CP Lab Safety. [Link]

-

Incidental Spill Cleanup Procedures. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

-

Aniline Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. CAS 922170-67-0 | 4-Bromo-2-iodo-6-methylaniline - Synblock [synblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. PubChemLite - 4-bromo-2-iodo-6-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 8. 2-Bromo-6-iodo-4-methylaniline | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. hsa.ie [hsa.ie]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

A Senior Application Scientist's Guide to 4-Bromo-2-iodo-6-methylaniline: Sourcing, Synthesis, and Application in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2-iodo-6-methylaniline, a highly functionalized aromatic amine that serves as a critical building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of commercial sourcing, detailed synthetic protocols, and key applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. The guide emphasizes the strategic importance of this intermediate's unique substitution pattern, which allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic strategy. Included are detailed experimental procedures, safety and handling guidelines, and a curated list of commercial suppliers to facilitate its acquisition and effective use in the laboratory.

Introduction: The Strategic Utility of Polysubstituted Anilines

In the landscape of modern drug discovery, the ability to construct complex molecular architectures with precision is paramount. Polysubstituted anilines are a class of intermediates that offer immense synthetic versatility, and among them, 4-Bromo-2-iodo-6-methylaniline (CAS No. 922170-67-0) stands out as a particularly valuable scaffold.[1] Its distinct arrangement of a bromine atom, an iodine atom, and a methyl group on the aniline ring provides a unique combination of steric and electronic properties. This substitution pattern is not accidental; it is designed for regioselective functionalization, enabling chemists to introduce different molecular fragments at specific positions through sequential and orthogonal cross-coupling reactions.

The primary application of halogenated anilines, such as 4-Bromo-2-iodo-6-methylaniline, is as crucial intermediates in the pharmaceutical and agrochemical industries.[2][3] They serve as foundational building blocks for a wide array of active pharmaceutical ingredients (APIs).[2] The strategic placement of the halogens allows for differential reactivity, with the carbon-iodine bond typically being more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This feature is extensively exploited in the synthesis of complex heterocyclic systems, which are prevalent in many therapeutic agents.

This guide will provide a comprehensive overview of 4-Bromo-2-iodo-6-methylaniline, from its commercial availability to its synthesis and application, with the aim of equipping researchers with the knowledge to effectively utilize this versatile building block in their drug discovery programs.

Commercial Sourcing and Availability

For researchers and process chemists, securing a reliable supply of high-purity starting materials is the first critical step in any synthetic campaign. 4-Bromo-2-iodo-6-methylaniline is available from a number of reputable chemical suppliers. When procuring this reagent, it is essential to consider purity, available quantities, and the supplier's ability to provide necessary documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a table summarizing some of the commercial suppliers of 4-Bromo-2-iodo-6-methylaniline:

| Supplier | Product Number/CAS No. | Purity | Available Quantities |

| CP Lab Safety | 922170-67-0 | 98% | 1g |

| Synblock | SB82887 | >98% | Inquire |

| CymitQuimica | 10-F737882 | 98% | 100mg, 250mg, 1g, 5g |

| Parchem | 922170-67-0 | Inquire | Inquire |

| BLD Pharm | BD109596 | >98% | Inquire |

| Amadis Chemical | A710549 | >98% | Inquire |

It is advisable to request a sample for in-house analysis to ensure the material meets the specific requirements of your intended application. Some suppliers, like Synblock and BLD Pharm, may also offer access to analytical data such as NMR, HPLC, and LC-MS upon request.[4][5]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 4-Bromo-2-iodo-6-methylaniline is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following is a logical and scientifically sound synthetic pathway, starting from a commercially available precursor.

Synthetic Strategy

A logical synthetic approach to 4-Bromo-2-iodo-6-methylaniline begins with the commercially available 4-bromo-2-methylaniline. The key transformation is the selective iodination at the 2-position. The amino group is a strong ortho-, para-director, and since the para position is already occupied by a bromine atom, the incoming electrophile will be directed to the ortho positions. The existing methyl and bromo substituents will sterically and electronically influence the position of iodination.

Caption: Synthetic approach to 4-Bromo-2-iodo-6-methylaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-iodo-6-methylaniline

This protocol is based on established methods for the halogenation of anilines.

Step 1: Synthesis of 4-Bromo-2-methylaniline (if not commercially procured)

While 4-bromo-2-methylaniline is commercially available, a synthesis process from 2-methylaniline is provided for completeness, based on a patented procedure.[6] The process involves the protection of the amino group, followed by bromination and deprotection.

Step 2: Iodination of 4-Bromo-2-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. To the dropping funnel, add a solution of N-iodosuccinimide (NIS) (1.1 equivalents) in the same solvent. Add the NIS solution dropwise to the stirred solution of the aniline over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted iodine. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 4-Bromo-2-iodo-6-methylaniline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed. The purity of the final product should be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-Bromo-2-iodo-6-methylaniline is presented below:

| Property | Value |

| CAS Number | 922170-67-0[1] |

| Molecular Formula | C₇H₇BrIN[1] |

| Molecular Weight | 311.95 g/mol [5] |

| Appearance | Off-white to light brown solid |

| Purity | Typically >98% |

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the amino, bromo, and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 4-Bromo-2-iodo-6-methylaniline makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions.

Caption: Sequential cross-coupling strategy.

Role in the Synthesis of Kinase Inhibitors

A significant application of polysubstituted anilines is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[9] The 4-anilinoquinazoline scaffold is a well-established pharmacophore in many approved kinase inhibitors.[10][11] 4-Bromo-2-iodo-6-methylaniline can serve as a key starting material for the synthesis of novel kinase inhibitors with tailored substitution patterns to optimize potency and selectivity. The bromo and iodo groups provide handles to introduce various substituents that can interact with specific residues in the kinase active site.

Suzuki and Buchwald-Hartwig Cross-Coupling Reactions

-

Suzuki Coupling: The more reactive C-I bond can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.

-

Buchwald-Hartwig Amination: The remaining C-Br bond can then be subjected to a Buchwald-Hartwig amination to introduce a nitrogen-based substituent at the 4-position. This sequential approach provides a powerful tool for building molecular diversity.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. While a specific Safety Data Sheet (SDS) for 4-Bromo-2-iodo-6-methylaniline may not be readily available from all suppliers, the safety precautions for closely related halogenated anilines should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-iodo-6-methylaniline is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its well-defined substitution pattern allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of complex molecular targets, including novel kinase inhibitors. This guide has provided a comprehensive overview of its commercial availability, a detailed synthetic and purification protocol, and a discussion of its key applications. By understanding the properties and synthetic utility of this valuable intermediate, researchers can accelerate their drug discovery efforts and contribute to the development of new and innovative therapeutics.

References

- Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (Source: Not specified, general chemical industry article)

- 4-Bromo-2-iodoaniline (CAS 66416-72-6): A Versatile Pharmaceutical Intermediate. (Source: Not specified, general chemical industry article)

- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (Source: Not specified, general chemical industry article)

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P

-

4-Bromo-2-iodo-6-methyl-aniline - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

4-bromo-2-iodo-6-methylaniline (C7H7BrIN) - PubChemLite. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Preparation of 4-bromoaniline derivatives - Justia Patents. [Link]

-

United States Patent (19) - Googleapis.com. [Link]

-

4-Bromo-2-chloro-6-iodoaniline - SpectraBase. [Link]

-

Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]

-

4-Bromo-2-iodo-6-methylaniline, 98% Purity, C7H7BrIN, 1 gram - CP Lab Safety. [Link]

-

4-BROMO-2-IODO-6-METHYLANILINE 1G - 23303-1G - Dabos. [Link]

-

4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem. [Link]

-

Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - MDPI. [Link]

-

Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF - ResearchGate. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 922170-67-0|4-Bromo-2-iodo-6-methylaniline|BLD Pharm [bldpharm.com]

- 5. CAS 922170-67-0 | 4-Bromo-2-iodo-6-methylaniline - Synblock [synblock.com]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - 4-bromo-2-iodo-6-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Critical Role of Purity in Drug Development

An In-Depth Technical Guide to the Purity Standards of 4-Bromo-2-iodo-6-methylaniline

In the intricate landscape of pharmaceutical synthesis, the quality of each building block is paramount. 4-Bromo-2-iodo-6-methylaniline, a halogenated aniline, serves as a crucial intermediate in the development of various active pharmaceutical ingredients (APIs). Its molecular structure offers multiple reaction sites, making it a versatile reagent. However, this reactivity also predisposes it to the formation of impurities during synthesis. The presence of these impurities can have cascading effects on downstream reactions, potentially impacting the yield, purity, and safety profile of the final API.[1][2] Therefore, stringent control over the purity of 4-Bromo-2-iodo-6-methylaniline is not merely a matter of quality control; it is a fundamental requirement for reproducible research and the development of safe and effective medicines.

This guide provides a comprehensive overview of the purity standards for 4-Bromo-2-iodo-6-methylaniline, detailing the analytical methodologies and acceptance criteria necessary to ensure its suitability for research and drug development.

Understanding the Impurity Profile: A Proactive Approach